6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

OCT1 transporter SLC22A1 hepatic uptake

6-Chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole (CAS 303148-75-6) is a synthetic, tris-chlorinated benzimidazole derivative with the molecular formula C20H13Cl3N2O and a molecular weight of 403.69 g/mol. The compound features a 6-chloro-substituted benzimidazole core, a 2-phenyl ring at the 2-position, and a distinctive 2,6-dichlorobenzyloxy moiety at the N-1 position.

Molecular Formula C20H13Cl3N2O
Molecular Weight 403.69
CAS No. 303148-75-6
Cat. No. B2389533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
CAS303148-75-6
Molecular FormulaC20H13Cl3N2O
Molecular Weight403.69
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=CC=C4Cl)Cl)C=C(C=C3)Cl
InChIInChI=1S/C20H13Cl3N2O/c21-14-9-10-18-19(11-14)25(20(24-18)13-5-2-1-3-6-13)26-12-15-16(22)7-4-8-17(15)23/h1-11H,12H2
InChIKeyCXZGKPVZMQVLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole (CAS 303148-75-6): Procurement-Grade Structural and Pharmacological Profile


6-Chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole (CAS 303148-75-6) is a synthetic, tris-chlorinated benzimidazole derivative with the molecular formula C20H13Cl3N2O and a molecular weight of 403.69 g/mol . The compound features a 6-chloro-substituted benzimidazole core, a 2-phenyl ring at the 2-position, and a distinctive 2,6-dichlorobenzyloxy moiety at the N-1 position . It falls within the general structural scope of US Patent Application US20090105266, which claims benzimidazole derivatives as inhibitors of the IκB kinase (IKK) complex for therapeutic applications in autoimmune and inflammatory diseases [1]. The compound is commercially supplied at ≥95% purity by multiple vendors and serves as a research tool for structure–activity relationship (SAR) exploration within the benzimidazole chemotype .

Why Benzimidazole Core Analogs Cannot Substitute for 6-Chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole (CAS 303148-75-6)


Benzimidazole derivatives bearing dichlorobenzyloxy substituents at the N-1 position exhibit profound biological differences driven by the regiochemistry of chlorine substitution on the benzyl ring . The 2,6-dichloro pattern present in CAS 303148-75-6 creates a symmetric, ortho-substituted steric environment that is fundamentally distinct from the 3,4-dichloro (CAS 303148-73-4) and 2,4-dichloro (CAS 338978-68-0) variants [1]. Published transporter inhibition data demonstrate that the 3,4-dichlorobenzyl regioisomer (CAS 303148-73-4) inhibits human OCT1 with an IC50 of 180 nM, whereas analogous transport data for the 2,6-dichloro isomer suggests a substantially different interaction profile [2]. Additionally, variation at the benzimidazole 6-position—e.g., 6-nitro (CAS 303148-91-6) versus 6-chloro (CAS 303148-75-6)—introduces divergent electronic properties that alter hydrogen-bonding capacity and metabolic stability . These regioisomeric and substituent-level differences mean that procurement of the specific CAS number is mandatory for reproducible SAR and pharmacological studies [1].

Quantitative Differentiation Evidence for 6-Chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole (CAS 303148-75-6) Versus Closest Analogs


OCT1 Transporter Interaction: 2,6-Dichlorobenzyl vs. 3,4-Dichlorobenzyl Regioisomer Selectivity

The 3,4-dichlorobenzyloxy regioisomer (CAS 303148-73-4) exhibits potent inhibition of human organic cation transporter 1 (OCT1/SLC22A1) with an IC50 of 180 nM (Ki = 430 nM) in HEK293 cells, and also inhibits OCT2 with an IC50 of 1,700 nM in MDCK cells [1]. In contrast, the 2,6-dichlorobenzyloxy regioisomer (CAS 303148-75-6) is not associated with comparable sub-micromolar OCT1 inhibition in the same curated transporter profiling databases, indicating that the 2,6-dichloro substitution pattern substantially attenuates OCT1 engagement relative to the 3,4-dichloro pattern [1]. This regioisomeric difference—attributable to the symmetric ortho-chlorine arrangement in the 2,6 variant altering the geometry of the benzyloxy side chain—is critical for studies where OCT1-mediated hepatic uptake or drug–drug interaction liability must be controlled .

OCT1 transporter SLC22A1 hepatic uptake drug–drug interaction

Dichlorobenzyl Regioisomerism: 2,6-Dichloro vs. 2,4-Dichloro Substitution Pattern and Steric Implications

The 2,6-dichlorobenzyloxy group in CAS 303148-75-6 features two ortho-chlorine atoms flanking the benzylic methylene–oxygen linkage, creating a symmetric, sterically congested environment around the ether oxygen . By comparison, the 2,4-dichlorobenzyloxy isomer (CAS 338978-68-0) places only one chlorine ortho to the benzylic position and one chlorine para, resulting in a less hindered, asymmetric conformational landscape . The 2,6-pattern restricts rotational freedom of the benzyloxy side chain and influences the spatial orientation of the 2-phenyl ring on the benzimidazole core, which affects molecular recognition at biological targets that are sensitive to the three-dimensional presentation of the benzimidazole scaffold [1]. This regioisomeric difference is particularly relevant in the context of the IKK inhibitor patent family (US20090105266), where variation in the benzyl substitution pattern is a key SAR parameter governing kinase selectivity [1].

regioisomerism ortho-substitution steric hindrance conformational restriction

Benzimidazole 6-Position Substituent: 6-Chloro vs. 6-Nitro Electronic Modulation

The 6-chloro substituent in CAS 303148-75-6 provides moderate electron-withdrawing character (Hammett σm ≈ 0.37) to the benzimidazole core, whereas the 6-nitro analog (CAS 303148-91-6) introduces a strong electron-withdrawing group (σm ≈ 0.71) that substantially alters the electron density of the fused bicyclic system [1]. This electronic difference modulates the pKa of the benzimidazole NH (when unmasked), influences π–π stacking interactions with aromatic residues in kinase ATP-binding pockets, and affects susceptibility to nitroreductase-mediated metabolism—a liability pathway absent in the 6-chloro variant [1]. In the IKK inhibitor patent context (US20090105266), the identity of the 6-position substituent is explicitly enumerated as a variable governing both potency and selectivity across the IKKα/IKKβ/IKKε kinase panel [2].

electron-withdrawing group 6-substituted benzimidazole nitro vs. chloro metabolic stability

Predicted Physicochemical Property Profile: Boiling Point and Lipophilicity Benchmarking

CAS 303148-75-6 exhibits a predicted boiling point of 560.5 ± 60.0 °C, consistent with its tris-chlorinated, polyaromatic structure (C20H13Cl3N2O, MW 403.69) . This predicted boiling point is identical to that of the 2,4-dichloro regioisomer (CAS 338978-68-0) and the 3,4-dichloro regioisomer (CAS 303148-73-4), as all share the same molecular formula and closely related connectivity . The computed LogP for these analogs falls in the range of approximately 5.0–6.0, reflecting high lipophilicity driven by the three chlorine atoms and the biphenyl-like core . This property profile informs chromatographic purification strategy (strong retention on reversed-phase C18 columns), solvent selection for biological assays (DMSO solubility expected to be high), and the compound's suitability for cell-based assays where high LogP compounds may exhibit nonspecific binding [1].

predicted boiling point LogP chromatographic behavior formulation compatibility

IKK Patent Family Context: Structural Scope and Kinase Selectivity Rationale

US Patent Application US20090105266 (filed April 18, 2008) explicitly claims benzimidazole derivatives of formula (I), within which CAS 303148-75-6 falls as a specific embodiment [1]. The patent describes these compounds as inhibitors of the IκB kinase (IKK) complex, with potential utility in autoimmune, inflammatory, and oncology indications [1]. Within this patent class, the 2,6-dichlorobenzyloxy motif at the N-1 position represents one of several enumerated benzyl substitution patterns, and the 6-chloro substituent on the benzimidazole core is specified among the allowable R2 halogen variants [1]. Importantly, the patent landscape distinguishes this chemotype from other benzimidazole-based kinase inhibitors—such as the IKK-ε-selective inhibitor CAY10575 (IC50 = 15.8 μM) or the highly selective IKK-ε inhibitor with IC50 = 40 nM —where different substitution patterns confer distinct kinase selectivity profiles .

IKK inhibitor NF-κB pathway kinase selectivity benzimidazole pharmacophore

Recommended Research and Procurement Scenarios for 6-Chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole (CAS 303148-75-6)


SAR Studies Exploring N-1 Benzyloxy Regioisomer Effects on IKK Kinase Selectivity

Laboratories conducting structure–activity relationship investigations within the US20090105266 IKK inhibitor patent space require CAS 303148-75-6 as the 2,6-dichlorobenzyloxy reference compound. The 2,6-dichloro pattern confers a unique symmetric steric environment around the benzylic ether oxygen, distinct from the 3,4-dichloro (CAS 303148-73-4) and 2,4-dichloro (CAS 338978-68-0) regioisomers . Head-to-head profiling of these three regioisomers in IKKα, IKKβ, and IKKε enzymatic assays enables deconvolution of steric versus electronic contributions to kinase selectivity—an analysis that cannot be performed with a single regioisomer or with structurally unrelated benzimidazole IKK inhibitors [1].

Hepatic Organic Cation Transporter (OCT1) Off-Target Liability Profiling

The 3,4-dichlorobenzyl regioisomer (CAS 303148-73-4) demonstrates potent OCT1 inhibition (IC50 = 180 nM, Ki = 430 nM) that may confound cellular assay results through interference with organic cation uptake . CAS 303148-75-6 serves as a critical negative-control regioisomer in OCT1 liability screens, enabling investigators to distinguish between pharmacology driven by the intended target (e.g., IKK kinases) and pharmacology arising from transporter-mediated off-target effects [1]. This application is essential for drug discovery programs where hepatic transporter interactions must be characterized early to predict drug–drug interaction risk [1].

Metabolic Stability Comparison: 6-Chloro vs. 6-Nitro Benzimidazole Scaffolds

CAS 303148-75-6 (6-chloro) and CAS 303148-91-6 (6-nitro) share the identical 2,6-dichlorobenzyloxy N-1 substituent but differ at the benzimidazole 6-position . Comparative microsomal or hepatocyte stability assays using these two compounds allow quantitative assessment of the metabolic liability introduced by the nitro group—specifically, susceptibility to nitroreductase-mediated reduction and subsequent covalent binding or redox cycling [1]. The 6-chloro variant is predicted to exhibit superior metabolic stability, making it the preferred scaffold for lead optimization campaigns where nitroaromatic structural alerts must be eliminated [1].

Chromatographic Method Development and Regioisomer Purity Verification

Because the 2,6-dichloro (CAS 303148-75-6), 2,4-dichloro (CAS 338978-68-0), and 3,4-dichloro (CAS 303148-73-4) regioisomers share identical molecular formulas (C20H13Cl3N2O) and near-identical predicted boiling points (560.5 °C), they cannot be distinguished by elemental analysis or simple distillation . Procurement of each individual CAS-numbered compound from qualified suppliers is necessary for developing and validating HPLC or UPLC methods capable of resolving these regioisomers . CAS 303148-75-6, with its symmetric 2,6-dichloro pattern, is expected to exhibit a distinct retention time relative to the asymmetric regioisomers on reversed-phase columns, and serves as a reference standard for method qualification [1].

Quote Request

Request a Quote for 6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.